N-(2-ethylphenyl)-4-phenylbutanamide
Description
N-(2-Ethylphenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenyl group at the fourth carbon and a 2-ethylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₉NO, with a calculated molecular weight of 265.35 g/mol. The structure combines aromatic moieties (phenyl and 2-ethylphenyl) with a flexible aliphatic chain, conferring unique physicochemical properties. The ethyl substituent on the aromatic ring may enhance lipophilicity, influencing solubility and intermolecular interactions compared to unsubstituted analogs.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-2-16-12-6-7-13-17(16)19-18(20)14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20) |
InChI Key |
GUJIGLLTAZZDAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron Effects
- The target compound lacks electron-withdrawing or donating groups on its aromatic rings, resulting in a neutral electronic profile. This contrasts with analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (nitro group, electron-withdrawing ) and N-(4-ethoxyphenyl)-4-phenylbutanamide (ethoxy group, electron-donating ).
Lipophilicity and Solubility
- The ethyl group in the target’s N-substituent increases lipophilicity compared to compounds with polar substituents (e.g., 4-Methoxybutyrylfentanyl in , which contains methoxy and piperidine groups). However, it is less lipophilic than chlorinated analogs like 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide .
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